
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of oxadiazole and has been synthesized using different methods.
Applications De Recherche Scientifique
Antidiabetic and Anticancer Applications
Research has shown that derivatives of 1,3,4-oxadiazol, a core structure in N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide, have been synthesized and evaluated for their potential antidiabetic and anticancer activities. For instance, novel dihydropyrimidine derivatives have been investigated for in vitro antidiabetic activity, showcasing the compound's potential in medical chemistry (J. Lalpara et al., 2021). Additionally, derivatives featuring the 1,3,4-oxadiazol moiety have been synthesized and shown to possess anticancer properties against various cancer cell lines, including breast, lung, colon, and ovarian cancer (B. Ravinaik et al., 2021).
Nematicidal Activity
Further studies have expanded the scope of applications to include agrochemical research, where novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group demonstrated significant nematicidal activity, suggesting potential as lead compounds for developing new nematicides (Dan Liu et al., 2022).
Corrosion Inhibition
The 1,3,4-oxadiazole derivatives have also been explored for their use as corrosion inhibitors. Studies have shown that such compounds can effectively protect mild steel against corrosion in acidic media, demonstrating the chemical's utility in industrial applications (F. Bentiss et al., 2002).
Antimicrobial Activity
Additionally, the antimicrobial potential of 1,3,4-oxadiazole derivatives has been investigated, with some compounds displaying significant activity against various bacterial and fungal strains. This highlights the compound's relevance in the development of new antimicrobial agents (Rambabu Sirgamalla et al., 2018).
Mécanisme D'action
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
is a type of 1,3,4-oxadiazole derivative . 1,3,4-oxadiazole derivatives have been synthesized and evaluated for various biological activities, including antiglycation potential . Antiglycation agents can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in various complications of diabetes .
In terms of pharmacokinetics , factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound.
Propriétés
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-10-6-5-9-14(15)17-20-21-18(24-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHFRCUMOHIZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

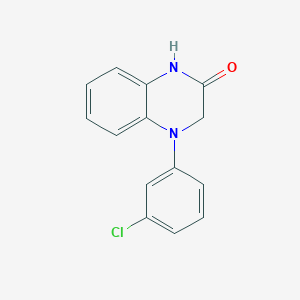
![N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine](/img/structure/B2700720.png)
![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine](/img/structure/B2700721.png)
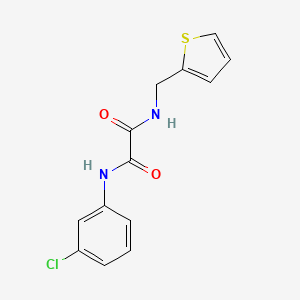
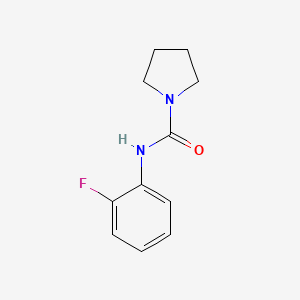
![Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2700726.png)

![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)
![6-(4-chlorophenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2700733.png)
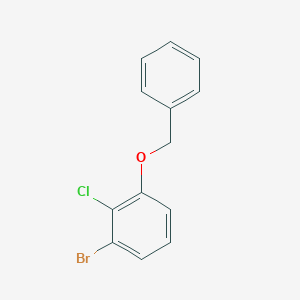

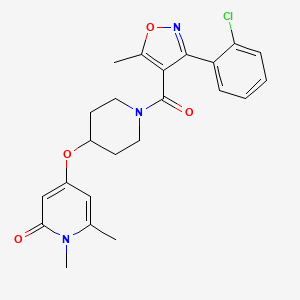
![2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2700737.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)